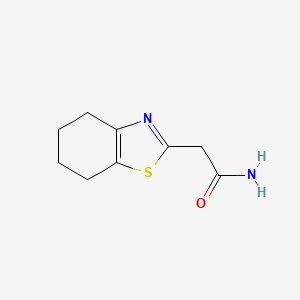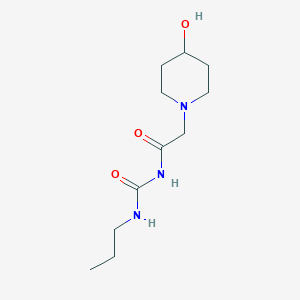
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is a chemical compound with a molecular formula of C10H20N2O3 It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide typically involves the following steps:
Formation of 4-hydroxypiperidine: This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.
Acylation: The hydroxyl group of 4-hydroxypiperidine is then acylated with chloroacetyl chloride to form 2-(4-hydroxypiperidin-1-yl)acetamide.
Carbamoylation: Finally, the acetamide derivative is reacted with propyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.
Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)ethylamine.
Substitution: Formation of 2-(4-halopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.
Applications De Recherche Scientifique
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and the acetamide moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-hydroxypiperidin-1-yl)acetamide: Similar structure but lacks the propylcarbamoyl group.
2-(4-hydroxypiperidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is unique due to the presence of both the hydroxyl and propylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C11H21N3O3 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H21N3O3/c1-2-5-12-11(17)13-10(16)8-14-6-3-9(15)4-7-14/h9,15H,2-8H2,1H3,(H2,12,13,16,17) |
Clé InChI |
JLWYMDOHKVUHHP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC(=O)CN1CCC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



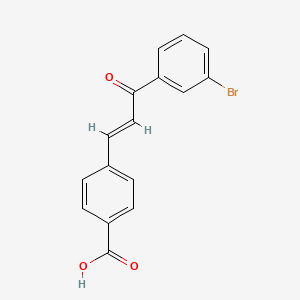
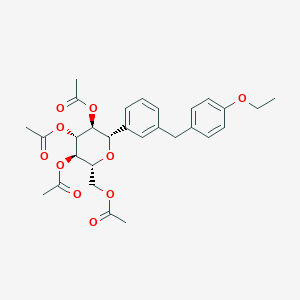

![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
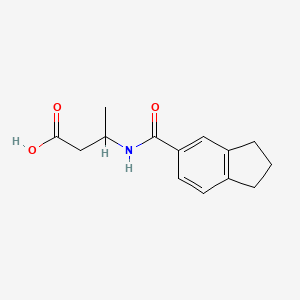

![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)





